2-Piperidone
Overview
Description
2-Piperidone, also known as delta-valerolactam, is a six-membered lactam with the molecular formula C5H9NO. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymers .
Synthetic Routes and Reaction Conditions:
Petrenko-Kritschenko Synthesis: This classic method involves the condensation of an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine.
Hydrogenation of Pyridine Derivatives: Using cobalt, ruthenium, or nickel-based nanocatalysts, pyridine derivatives can be hydrogenated to form this compound.
Cyclization Reactions: Intramolecular cyclization of suitable precursors can also yield this compound.
Industrial Production Methods:
N-Hydroxyl-Cyclopentyl Imine Method: This involves reacting N-hydroxyl-cyclopentyl imine with paratoluensulfonyl chloride in an alkaline aqueous solution to produce this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products:
Oxidized Derivatives: Such as 6-hydroxy-2-piperidone.
Reduced Derivatives: Such as piperidine.
Substituted Derivatives: Various functionalized piperidones.
Mechanism of Action
Target of Action
2-Piperidone, also known as piperidin-2-one, is a key metabolite of Cytochrome P450 2E1 (CYP2E1) . CYP2E1 is a crucial enzyme involved in the metabolic activation of many low molecular weight toxicants and is a significant contributor to oxidative stress .
Mode of Action
It is known to inversely correlate with the activity of cyp2e1 . This suggests that this compound may interact with CYP2E1 and its associated metabolic pathways.
Biochemical Pathways
This compound is involved in the biosynthesis and degradation pathways of CYP2E1 . It is formed from the conversion of cadaverine, and its metabolism leads to the formation of 6-hydroxy-2-piperidone . The accumulation of this compound in CYP2E1-null mice was mainly due to changes in these pathways .
Pharmacokinetics
It is known that this compound concentrations in urine can be used as a noninvasive biomarker to monitor cyp2e1 activity . This suggests that this compound may be metabolized and excreted through the urinary system.
Result of Action
Its inverse correlation with cyp2e1 activity suggests that it may play a role in modulating the metabolic activation of low molecular weight toxicants and oxidative stress .
Action Environment
Given its role in cyp2e1 activity, factors that influence cyp2e1, such as alcohol, aliphatic and aromatic hydrocarbons, and solvents and industrial monomers, may also influence this compound .
Biochemical Analysis
Biochemical Properties
2-Piperidone plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential biomarker of CYP2E1 activity based on genotype-dependent distribution . The compound bears the structural features of typical CYP2E1 substrates, such as small size, ring structure, and modest hydrophilicity .
Cellular Effects
The cellular effects of this compound are significant. For example, piperidone compounds have been found to selectively target cancer cells via protein- and stress-mediated mechanisms . These compounds induce cytotoxic effects towards tumorigenic cells, as opposed to non-cancerous cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, during the study of reaction mechanism, it was found that the initially formed trans-isomer converts into a more stable cis-form .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on the antiasthmatic activity of this compound, it was found that the compound was safe up to 50-3000 mg/kg when administered orally in guinea pigs .
Metabolic Pathways
This compound is involved in metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Scientific Research Applications
2-Piperidone has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Piperidone can be compared with other similar compounds such as:
Piperidine: A six-membered ring containing one nitrogen atom, used in the synthesis of various pharmaceuticals.
Pyrrolidone: A five-membered lactam, used in the production of polymers and as a solvent.
Caprolactam: A seven-membered lactam, used in the production of nylon 6.
Uniqueness of this compound:
Versatility: It serves as a versatile intermediate in the synthesis of various compounds.
Reactivity: It undergoes a wide range of chemical reactions, making it useful in different applications.
Biological Activity: It has significant biological activity, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWHAWMETYGRKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-00-4 | |
Record name | 2-Piperidinone, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25036-00-4 | |
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DSSTOX Substance ID |
DTXSID1060976 | |
Record name | 2-Piperidone | |
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Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline solid; [Alfa Aesar MSDS], Solid | |
Record name | 2-Piperidone | |
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Record name | 2-Piperidinone | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
291 mg/mL at 25 °C | |
Record name | 2-Piperidinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |
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CAS No. |
675-20-7, 27154-43-4 | |
Record name | 2-Piperidone | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=675-20-7 | |
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Record name | 2-Piperidone | |
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Record name | Piperidinone | |
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Record name | 2-Piperidone | |
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Record name | 2-Piperidinone | |
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Record name | 2-Piperidone | |
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Record name | 2-piperidone | |
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Record name | 2-PIPERIDONE | |
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Record name | 2-Piperidinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
39.5 °C | |
Record name | 2-Piperidinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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